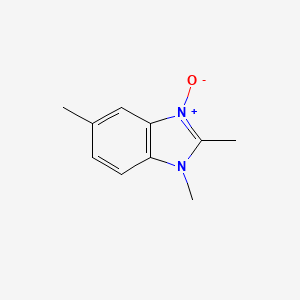
1H-Benzimidazole,1,2,5-trimethyl-,3-oxide(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Benzimidazole,1,2,5-trimethyl-,3-oxide(9CI): is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a benzene ring fused to an imidazole ring, with three methyl groups and an oxide group attached at specific positions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole,1,2,5-trimethyl-,3-oxide(9CI) typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by oxidation. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as N-bromosuccinimide (NBS) for specific steps .
Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using automated reactors to ensure consistent quality and yield. The process is optimized for cost-effectiveness and environmental safety, often incorporating recycling of solvents and catalysts.
化学反応の分析
Types of Reactions: 1H-Benzimidazole,1,2,5-trimethyl-,3-oxide(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxide group to other functional groups.
Substitution: Nucleophilic substitution reactions can replace hydrogen atoms with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of substituted benzimidazoles .
科学的研究の応用
1H-Benzimidazole,1,2,5-trimethyl-,3-oxide(9CI) has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anticancer, and antiparasitic properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
作用機序
The mechanism of action of 1H-Benzimidazole,1,2,5-trimethyl-,3-oxide(9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt various biological pathways, leading to its therapeutic effects .
類似化合物との比較
1H-Benzimidazole: The parent compound with a simpler structure.
2-Ethyl-1H-benzimidazole-5-carboxylic acid: A derivative with additional functional groups.
2-Bromo-1H-benzimidazole: A halogenated derivative with enhanced reactivity
Uniqueness: 1H-Benzimidazole,1,2,5-trimethyl-,3-oxide(9CI) is unique due to its specific substitution pattern and the presence of an oxide group. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C10H12N2O |
|---|---|
分子量 |
176.21 g/mol |
IUPAC名 |
1,2,5-trimethyl-3-oxidobenzimidazol-3-ium |
InChI |
InChI=1S/C10H12N2O/c1-7-4-5-9-10(6-7)12(13)8(2)11(9)3/h4-6H,1-3H3 |
InChIキー |
NOQIAGPPFKGAOW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N(C(=[N+]2[O-])C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


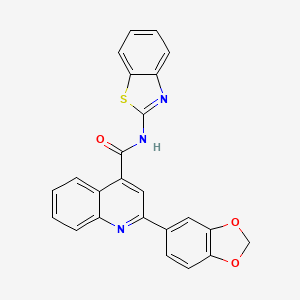


![2-[(E)-heptadec-1-enyl]-4,5-dihydro-1H-imidazole](/img/structure/B13822740.png)
![(3s,5s,7s)-N'-{(Z)-[1-(3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}tricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide](/img/structure/B13822742.png)
![4,5-Dihydro-2,2'-bibenzo[d][1,3,2]dioxaborole](/img/structure/B13822744.png)
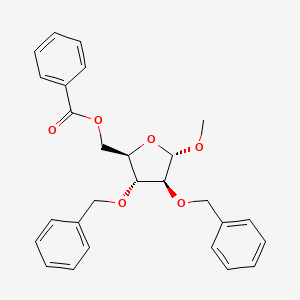

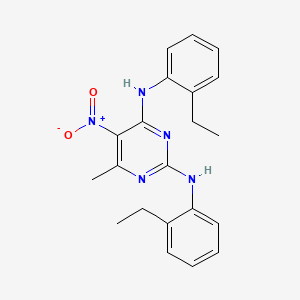
![2-(2-chlorophenyl)-7-methoxy-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13822774.png)

![1-[(4-aminophenyl)methyl]-1-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-3-methylurea](/img/structure/B13822787.png)
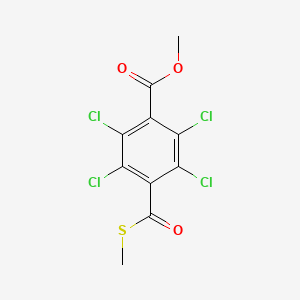
![3-{[5-(acetylamino)-1H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid](/img/structure/B13822793.png)
